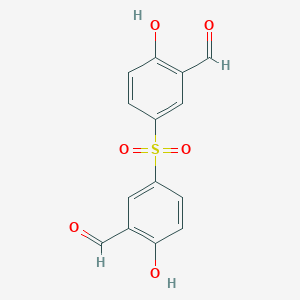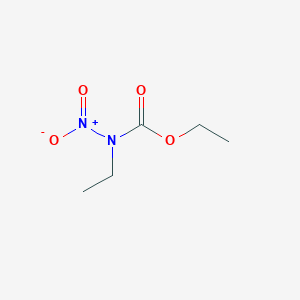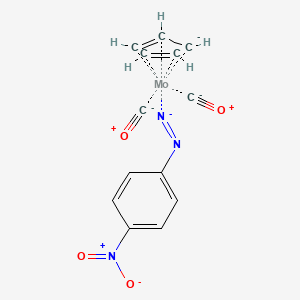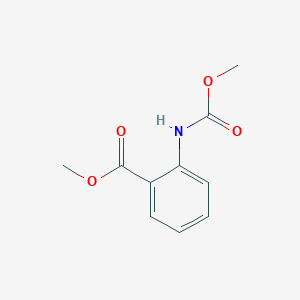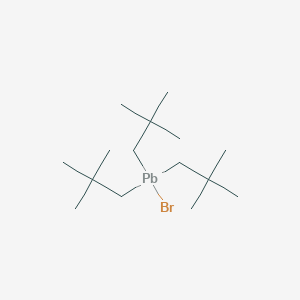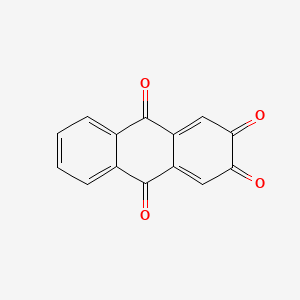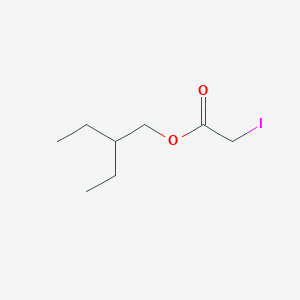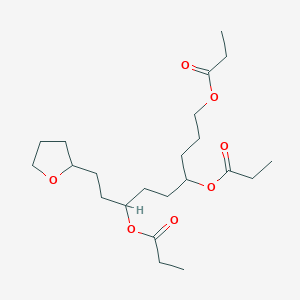
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate is a chemical compound with the molecular formula C22H38O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone with three propanoate groups
Vorbereitungsmethoden
The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment to Nonane Backbone: The tetrahydrofuran ring is then attached to a nonane backbone through a series of nucleophilic substitution reactions.
Introduction of Propanoate Groups: Finally, the propanoate groups are introduced via esterification reactions using propanoic acid and a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, where nucleophiles like amines or thiols can replace the propanoate groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and propanoate groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate include:
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate: This compound has octanoate groups instead of propanoate groups, leading to different physical and chemical properties.
9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate: This compound has acetate groups, which may result in different reactivity and applications.
Eigenschaften
CAS-Nummer |
5453-26-9 |
|---|---|
Molekularformel |
C22H38O7 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
[9-(oxolan-2-yl)-4,7-di(propanoyloxy)nonyl] propanoate |
InChI |
InChI=1S/C22H38O7/c1-4-20(23)27-16-8-10-18(28-21(24)5-2)13-14-19(29-22(25)6-3)12-11-17-9-7-15-26-17/h17-19H,4-16H2,1-3H3 |
InChI-Schlüssel |
PIPQKKUSCIZVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CC)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



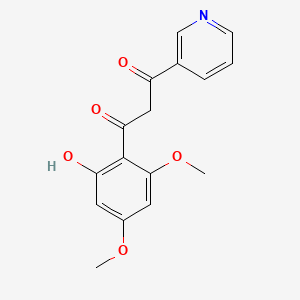
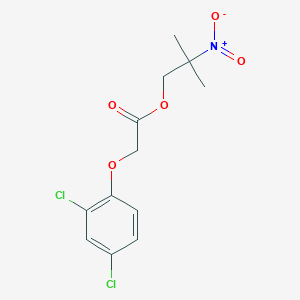
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
